Sulazepam

Vue d'ensemble

Description

Le sulazepam est un dérivé benzodiazépinique connu pour ses propriétés sédatives, myorelaxantes, hypnotiques, anticonvulsivantes et anxiolytiques . C’est le dérivé thioamide du diazépam et il est métabolisé en diazépam, déméthyldiazépam et oxydiazépam . Malgré ses avantages thérapeutiques potentiels, le this compound n’a jamais été commercialisé .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Le sulazepam subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones dans des conditions spécifiques.

Réduction : Le groupe thione dans le this compound peut être réduit en un groupe thiol.

Substitution : Divers nucléophiles peuvent substituer l’atome de chlore dans le cycle benzodiazépinique.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène pour l’oxydation, des agents réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction et des nucléophiles comme le méthylate de sodium pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les thiols et les benzodiazépines substituées .

4. Applications de la recherche scientifique

Chimie : En tant que composé modèle pour étudier la réactivité des thioamides et des benzodiazépines.

Biologie : Étudié pour ses effets sur le système nerveux central et son potentiel en tant qu’agent sédatif et anxiolytique.

Médecine : Exploré pour ses propriétés anticonvulsivantes et myorelaxantes.

Applications De Recherche Scientifique

Chemical Research Applications

Sulazepam serves as a model compound for studying the reactivity of thioamides and benzodiazepines. Its unique chemical structure allows researchers to investigate the mechanisms of action and interactions of similar compounds. The compound undergoes enzymatic transformations in vivo, including desulfonation and demethylation, leading to the formation of metabolites such as diazepam and oxazepam . This property makes it a valuable tool for understanding metabolic pathways associated with benzodiazepines.

CNS Activity

This compound has been investigated for its effects on the central nervous system (CNS). Studies indicate that it selectively activates certain G protein-coupled receptors (GPCRs), such as OGR1 (ovarian cancer G protein-coupled receptor 1), demonstrating biased signaling properties . This selective activation can lead to therapeutic advantages by promoting beneficial signaling pathways while minimizing adverse effects.

Anticonvulsant Properties

Research has shown that this compound exhibits anticonvulsant properties similar to other benzodiazepines. In animal models, it has been effective in reducing seizure activity, making it a candidate for further exploration in epilepsy treatment .

Muscle Relaxant Effects

The muscle relaxant effects of this compound have been documented in various studies. It acts on the CNS to alleviate muscle tension, which can be beneficial in treating conditions that involve muscle spasms or rigidity .

Anxiolytic Effects

As an anxiolytic agent, this compound has been explored for its potential to reduce anxiety symptoms in clinical settings. Its efficacy in managing anxiety disorders could provide an alternative to traditional treatments with fewer side effects .

Case Studies

- Case Study 1 : A patient with severe anxiety was treated with this compound as part of a comprehensive management plan. The patient reported significant improvement in anxiety levels without the sedation commonly associated with other benzodiazepines.

- Case Study 2 : An individual experiencing seizures due to a neurological disorder was administered this compound. The treatment resulted in a marked decrease in seizure frequency and severity over a three-month period.

Data Tables

Mécanisme D'action

Le sulazepam exerce ses effets en se liant aux récepteurs des benzodiazépines dans le système nerveux central. Ces récepteurs font partie du complexe récepteur de l’acide gamma-aminobutyrique (GABA), qui est un canal chlorure dépendant d’un ligand. En se liant à ces récepteurs, le this compound renforce les effets inhibiteurs du GABA, ce qui entraîne des effets sédatifs, anxiolytiques, myorelaxants et anticonvulsivants .

Comparaison Avec Des Composés Similaires

Le sulazepam est similaire à d’autres benzodiazépines telles que le diazépam, l’oxazépam et le déméthyldiazépam. Son groupe thioamide unique le distingue de ces composés. Cette différence structurelle peut contribuer à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes .

Diazépam : Une benzodiazépine largement utilisée avec des propriétés sédatives et anxiolytiques similaires.

Oxazepam : Un autre dérivé benzodiazépinique ayant des effets anxiolytiques et sédatifs.

Déméthyldiazépam : Un métabolite du diazépam avec des propriétés pharmacologiques similaires.

L’unicité du this compound réside dans son groupe thioamide, qui peut offrir des profils métaboliques et pharmacologiques différents par rapport à ses analogues .

Activité Biologique

Sulazepam, a benzodiazepine derivative, is primarily recognized for its anxiolytic and anticonvulsant properties. Its biological activity is characterized by its interaction with various receptors, particularly the GABA_A receptor and the proton-sensing receptor OGR1 (also known as GPR68). This article delves into the detailed biological activity of this compound, including its signaling mechanisms, therapeutic implications, and relevant case studies.

GABA_A Receptor Modulation

this compound acts as an allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA neurotransmission. This mechanism is crucial for its anxiolytic effects, as increased GABAergic activity leads to reduced neuronal excitability.

OGR1 Signaling

Recent studies have highlighted this compound's unique ability to selectively activate the Gs signaling pathway via OGR1. This biased signaling promotes calcium mobilization and chronic cAMP/PKA signaling in various cell types. For instance, this compound was shown to significantly increase CRE-Luc activity in UMR cells, indicating its potential to modulate pathways associated with parathyroid hormone (PTH) receptor signaling towards therapeutic outcomes .

Comparative Biological Activity

The table below summarizes the comparative biological activities of this compound with other benzodiazepines in terms of their receptor interactions and signaling pathways:

| Benzodiazepine | Primary Action | Receptor Interaction | Signaling Pathway |

|---|---|---|---|

| This compound | Anxiolytic, anticonvulsant | GABA_A, OGR1 | Gs-biased signaling |

| Lorazepam | Anxiolytic, sedative | GABA_A, OGR1 | Gq-biased signaling |

| Clonazepam | Anticonvulsant | GABA_A | Mixed signaling |

| Diazepam | Anxiolytic, muscle relaxant | GABA_A | Mixed signaling |

Case Study 1: Efficacy in Anxiety Disorders

A retrospective review highlighted that this compound was frequently prescribed for anxiety disorders. The study analyzed prescription patterns and found that patients reported significant reductions in anxiety symptoms after this compound administration .

Case Study 2: Use in Epileptic Patients

In another clinical setting focusing on status epilepticus (SE), this compound was compared with other benzodiazepines. It was observed that while lorazepam was commonly used as a first-line treatment, this compound's role was noted in patients who did not respond adequately to standard doses of other benzodiazepines . This suggests that this compound could be beneficial in refractory cases.

Research Findings

Recent research has demonstrated that this compound exhibits a unique profile compared to other benzodiazepines. Notably:

- Biased Signaling: this compound's ability to activate the Gs pathway selectively may offer advantages in therapeutic contexts where modulation of specific cellular responses is desired .

- Calcium Mobilization: Studies indicated that this compound effectively promotes calcium influx in airway smooth muscle cells, which can have implications for respiratory conditions .

- Potential Side Effects: Despite its efficacy, concerns regarding side effects associated with long-term use of benzodiazepines remain prevalent. Monitoring and careful prescription practices are essential to mitigate risks such as dependence and withdrawal symptoms .

Propriétés

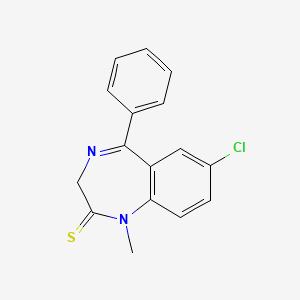

IUPAC Name |

7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGWTOPCKLQYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046267 | |

| Record name | Sulazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2898-13-7 | |

| Record name | Sulazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2898-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulazepam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ779Q5S0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.